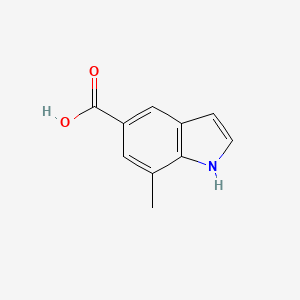

7-Methyl-1H-indole-5-carboxylic acid

Overview

Description

7-Methyl-1H-indole-5-carboxylic acid is a derivative of indole, which is a fundamental scaffold in many natural products and biologically active molecules. Indoles and their derivatives are of significant interest in organic chemistry due to their prevalence in pharmaceuticals and their versatile chemical properties. Although the provided papers do not directly discuss 7-Methyl-1H-indole-5-carboxylic acid, they offer insights into the chemistry of related indole carboxylic acids, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of indole derivatives often involves strategies such as the aza-Friedel-Crafts reaction, as mentioned in the first paper. This reaction allows for the formation of 3-substituted indoles in water, using carboxylic acid as a catalyst . While this particular method focuses on the 3-position of the indole ring, similar synthetic approaches could potentially be adapted for the synthesis of 7-Methyl-1H-indole-5-carboxylic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a planar indole ring system, as seen in the fourth paper, where the molecule of methyl 1-methyl-1H-indole-3-carboxylate is described as planar . This planarity is a common feature among indole derivatives and is likely to be present in 7-Methyl-1H-indole-5-carboxylic acid as well. The orientation of the carboxylic acid group can vary, as shown in the sixth paper, where the carboxyl group bonded to the six-membered ring is nearly planar with the indole system, while another carboxylic acid group is almost perpendicular .

Chemical Reactions Analysis

Indole carboxylic acids are versatile intermediates in organic synthesis. They can participate in multicomponent reactions and C-H functionalization, as discussed in the fifth paper . These reactions are crucial for the diversification of indole-based compounds and could be relevant for further functionalization of 7-Methyl-1H-indole-5-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be inferred from spectroscopic and computational studies. For instance, the second paper provides detailed spectroscopic profiling of methyl 5-methoxy-1H-indole-2-carboxylate, including FT-IR, FT-Raman, UV, and NMR spectra . These techniques can be used to characterize 7-Methyl-1H-indole-5-carboxylic acid and predict its reactivity. Additionally, computational studies such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) can provide insights into the electronic nature and reactive sites of the molecule .

Scientific Research Applications

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological activity against cancer cells, microbes, and various disorders in the human body .

- Method : The Leimgruber–Batcho indole synthesis is one of the methods used for the synthesis of indole derivatives .

- Results : The synthesis of indole derivatives has led to the development of biologically active compounds for the treatment of various disorders .

-

Biological Potential of Indole Derivatives

- Field : Pharmacology

- Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .

- Results : Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

-

Preparation of Tryptophan Dioxygenase Inhibitors

- Field : Biochemistry

- Application : 7-Methyl-1H-indole-5-carboxylic acid is used as a reactant for the preparation of tryptophan dioxygenase inhibitors .

- Method : The specific method of preparation is not mentioned .

- Results : The preparation of these inhibitors can potentially lead to the development of anticancer immunomodulators .

-

Preparation of Anthranilic Acids

- Field : Organic Chemistry

- Application : 7-Methyl-1H-indole-5-carboxylic acid is used as a reactant for the preparation of anthranilic acids .

- Method : The specific method of preparation is not mentioned .

- Results : The preparation of these acids can potentially lead to the development of various organic compounds .

-

Synthesis of Indirubin Derivatives

- Field : Organic Chemistry

- Application : 7-Methyl-1H-indole-5-carboxylic acid is used as a reactant for the synthesis of indirubin derivatives .

- Method : The specific method of synthesis is not mentioned .

- Results : The synthesis of these derivatives can potentially lead to the development of various organic compounds .

-

Preparation of Amide Conjugates with Ketoprofen

- Field : Biochemistry

- Application : 7-Methyl-1H-indole-5-carboxylic acid is used as a reactant for the preparation of amide conjugates with ketoprofen .

- Method : The specific method of preparation is not mentioned .

- Results : The preparation of these conjugates can potentially lead to the development of inhibitors of Gli1-mediated transcription in the Hedgehog pathway .

-

Biosynthesis of Inhibitors of Protein Kinases

- Field : Biochemistry

- Application : 7-Methyl-1H-indole-5-carboxylic acid is used as a reactant in the biosynthesis of inhibitors of protein kinases .

- Method : The specific method of biosynthesis is not mentioned .

- Results : The biosynthesis of these inhibitors can potentially lead to the development of various organic compounds .

-

Metal-Free Friedel-Crafts Alkylation

-

Preparation of Diphenylsulfonium Ylides from Martin’s Sulfurane

- Field : Organic Chemistry

- Application : 7-Methyl-1H-indole-5-carboxylic acid is used as a reactant for the preparation of diphenylsulfonium ylides from Martin’s sulfurane .

- Method : The specific method of preparation is not mentioned .

- Results : The preparation of these ylides can potentially lead to the development of various organic compounds .

-

Cross Dehydrogenative Coupling Reactions

- Field : Organic Chemistry

- Application : 7-Methyl-1H-indole-5-carboxylic acid is used as a reactant in cross dehydrogenative coupling reactions .

- Method : The specific method of coupling reactions is not mentioned .

- Results : The coupling reactions can potentially lead to the development of various organic compounds .

Future Directions

properties

IUPAC Name |

7-methyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-8(10(12)13)5-7-2-3-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWWSPFYTYUIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570442 | |

| Record name | 7-Methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-1H-indole-5-carboxylic acid | |

CAS RN |

180624-00-4 | |

| Record name | 7-Methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

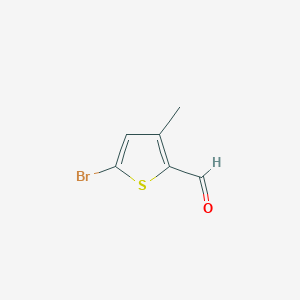

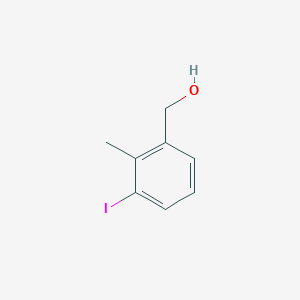

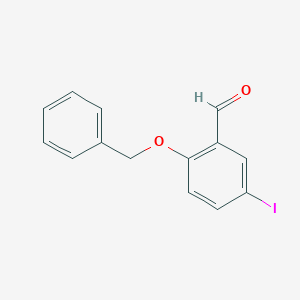

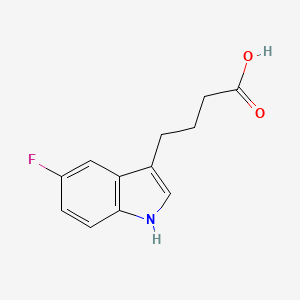

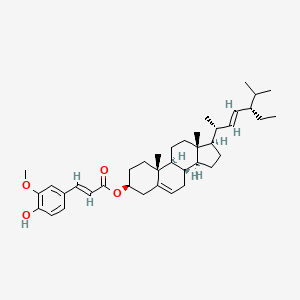

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

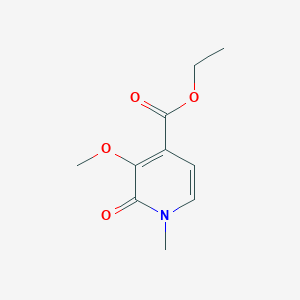

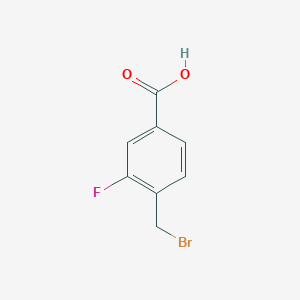

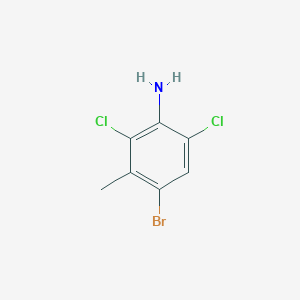

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)